2,6-Diethoxynaphthalene

説明

BenchChem offers high-quality 2,6-Diethoxynaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diethoxynaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

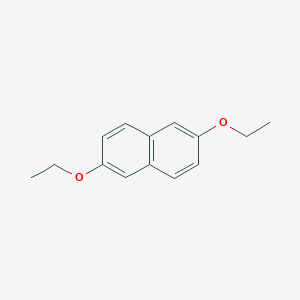

Structure

3D Structure

特性

IUPAC Name |

2,6-diethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-3-15-13-7-5-12-10-14(16-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMWCTLRFTWBQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559639 | |

| Record name | 2,6-Diethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107619-48-7 | |

| Record name | 2,6-Diethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Structural and Functional Paradigm of 2,6-Diethoxynaphthalene in Advanced Materials Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of advanced organic synthesis and materials science, 2,6-diethoxynaphthalene (CAS: 107619-48-7) has emerged as a keystone precursor[]. Far from being a mere structural building block, its specific substitution pattern—featuring electron-donating ethoxy groups at the 2 and 6 positions of a rigid naphthalene core—imparts unique electronic and steric properties[2]. This whitepaper dissects the chemical structure, physical properties, and mechanistic utility of 2,6-diethoxynaphthalene, focusing on its critical role in synthesizing core-functionalized naphthalene diimides (cNDIs) for optoelectronics and macrocyclic arenes for supramolecular separation[3][4].

Chemical Structure and Physical Properties

The molecular architecture of 2,6-diethoxynaphthalene (C₁₄H₁₆O₂) consists of a planar, aromatic naphthalene system flanked by two flexible, electron-rich ethoxy chains[5]. This structural duality provides both π-π stacking capabilities and enhanced solubility in organic solvents compared to unsubstituted naphthalene.

Physicochemical Profile

The physical and computational properties of 2,6-diethoxynaphthalene dictate its behavior in downstream polymerization and macrocyclization reactions[5][6].

Table 1: Fundamental Properties of 2,6-Diethoxynaphthalene

| Property | Value | Scientific Implication |

| CAS Registry Number | 107619-48-7 | Standardized identification for procurement and regulatory compliance[]. |

| Molecular Formula | C₁₄H₁₆O₂ | Defines the stoichiometric baseline for condensation reactions[5]. |

| Molecular Weight | 216.27 g/mol | Utilized for precise molarity calculations in catalytic cycles[5]. |

| Topological Polar Surface Area | 18.5 Ų | Indicates low polarity, necessitating non-polar or moderately polar solvents (e.g., toluene, chloroform) for synthesis[5]. |

| Rotatable Bond Count | 4 | The ethoxy groups provide rotational freedom, which is critical for adaptive host-guest interactions in macrocycles[5]. |

| Hydrogen Bond Acceptors | 2 | The ether oxygens can participate in weak non-covalent interactions[5]. |

Mechanistic Role in Advanced Synthesis

The strategic placement of ethoxy groups at the 2,6-positions serves two primary mechanistic functions: electronic modulation and steric direction .

Pathway 1: Core-Functionalized Naphthalene Diimides (cNDIs)

Naphthalene diimides (NDIs) are redox-active, electron-deficient aromatic compounds with high melting points, widely used in organic field-effect transistors (OFETs) and artificial photosynthesis[2]. However, unsubstituted NDIs lack tunable optical properties.

By utilizing 2,6-diethoxynaphthalene as a precursor, chemists can synthesize core-substituted NDIs (cNDIs). The electron-donating ethoxy groups significantly narrow the HOMO-LUMO gap, shifting the absorption and emission spectra into the visible range while maintaining a high fluorescence quantum yield (often ~0.9)[2]. Furthermore, acid-mediated transformation of tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate selectively affords the core-substituted naphthalene-anhydride-ester (cNAE) in quantitative yields, solving the historical challenge of synthesizing asymmetric AB-type NDIs[3].

Synthesis pathway of AB-Type cNDIs from 2,6-diethoxynaphthalene.

Pathway 2: Supramolecular Macrocycles (Prism[n]arenes)

In supramolecular chemistry, 2,6-diethoxynaphthalene is polymerized with paraformaldehyde to create Prism[6]arene (P6) and structurally constrained hydrocarbon belts[7][8]. The 2,6-ethoxy substitution directs the electrophilic aromatic substitution of formaldehyde exclusively to the 1,5-positions, forcing the growing polymer chain into a rigid, cyclic conformation[7].

This creates a deep, electron-rich macrocyclic cavity. Prism[6]arene acts as a nonporous adaptive crystal (NAC) capable of differentiating between molecules with nearly identical physical properties. For example, it can separate p-diethylbenzene (p-DEB) from o-diethylbenzene (o-DEB)—which have a boiling point difference of merely 0.12 K—achieving a p-DEB purity of 94.9% via selective π-π and C-H···π host-guest interactions[4].

Macrocyclization of 2,6-diethoxynaphthalene into Prism[6]arene for p-DEB separation.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the utilization of 2,6-diethoxynaphthalene in synthesizing key advanced intermediates.

Protocol A: Synthesis of Tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate

Purpose: Precursor generation for AB-type cNDIs[3].

-

Bromination & Alkylation: Treat commercial naphthalene dianhydride (NDA) with dimethyl dibromohydantoin to induce core bromination. Follow with alkylation using dimethyl sulfate (Me₂SO₄) to yield tetramethyl 2,6-dibromonaphthalene tetracarboxylate (approx. 36% yield)[3].

-

Alkoxylation: Dissolve the dibromonaphthalene intermediate in a strictly anhydrous solvent.

-

Nucleophilic Substitution: Introduce sodium ethoxide (EtONa) under an inert nitrogen atmosphere. The ethoxide acts as a nucleophile, displacing the bromines at the 2,6-positions.

-

Isolation: Quench the reaction and purify via recrystallization to yield tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate (approx. 84% yield)[3].

-

Causality Check: The use of EtONa over standard alcohols ensures complete displacement of the sterically hindered bromine atoms, preventing mixed halogen-alkoxy impurities.

Protocol B: Synthesis of Prism[6]arene (PrS[6]Et)

Purpose: Generation of macrocyclic hosts for chemical separation[8].

-

Reagent Preparation: Combine 2,6-diethoxynaphthalene (1.2 mmol) and paraformaldehyde (1.2 equivalents) in an appropriate halogenated solvent (e.g., chloroform) to achieve a 5.0 mM concentration[8].

-

Thermal Activation: Heat the solution to 70 °C under continuous stirring.

-

Acid Catalysis: Rapidly add trifluoroacetic acid (TFA, 15 equivalents). Mechanistic Note: TFA initiates the generation of electrophilic iminium/carbocation species from paraformaldehyde, which attack the activated 1,5-positions of the naphthalene ring[8].

-

Quenching: After the designated reaction time, halt the polymerization by adding an aqueous saturated solution of NaHCO₃ (100 mL) to neutralize the TFA[8].

-

Extraction and Purification: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude light brown solid via silica gel column chromatography (using pure dichloromethane) to isolate Prism[6]arene as a white solid[8].

Conclusion

2,6-Diethoxynaphthalene is a highly versatile building block whose specific structural geometry and electron-donating profile make it indispensable in modern synthetic chemistry. Whether acting as the tunable core for highly fluorescent, redox-active naphthalene diimides or serving as the monomeric foundation for deep-cavity Prism[n]arenes, its physical and chemical properties enable the precise engineering of next-generation optoelectronics and supramolecular separation systems.

References

-

Rational Synthesis of AB-Type N-Substituted Core-Functionalized Naphthalene Diimides (cNDIs) Organic Letters - ACS Publications URL:[Link]

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications Chemical Reviews - ACS Publications URL:[Link]

-

Efficient Separation of p-Diethylbenzene by Nonporous Adaptive Crystals of Prism[6]arene ACS Publications URL:[Link]

-

Supplementary Information: Synthesis of Prism[n]arenes RSC.org URL:[Link]

-

Synthesis and Properties of Methylene-Bridged [6]Cyclo-2,6-naphthylene ResearchGate URL:[Link]

-

Synthesis and Properties of New Organosoluble Alkoxylated Naphthalene-Based Novolacs ResearchGate URL:[Link]

Sources

2,6-diethoxynaphthalene CAS 107619-48-7 safety data sheet and hazards

An In-Depth Technical Guide to the Safe Handling of 2,6-Diethoxynaphthalene (CAS 107619-48-7)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Profile of 2,6-Diethoxynaphthalene

2,6-Diethoxynaphthalene (CAS No: 107619-48-7) is a substituted naphthalene derivative utilized in specialized chemical synthesis and research and development (R&D). As with many niche research chemicals, comprehensive toxicological data may not be widely available. However, a robust understanding of its known and potential hazards is critical for ensuring laboratory safety and experimental integrity. This guide synthesizes available safety data to provide a framework for risk assessment and safe handling protocols.

Notably, this compound may be supplied under the TSCA R&D Exemption (40 CFR Section 720.36), which places specific responsibilities on the recipient to comply with the exemption's requirements and restricts its use for non-exempt commercial purposes. Researchers must be cognizant of these regulatory constraints in addition to the inherent chemical hazards.

Section 1: Hazard Identification and GHS Classification

The primary known hazards associated with 2,6-diethoxynaphthalene are defined by its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as outlined in its Safety Data Sheet (SDS).

The compound is classified as a Warning -level hazard, with the following key risk areas:

-

Physical Hazard: Flammable Solid (Category 2)

-

Health Hazard: Carcinogenicity (Category 2)

-

Environmental Hazard: Acute and Chronic Aquatic Hazard (Category 1)

Summary of GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Flammable solids | 2 | H228: Flammable solid | Warning | 🔥 |

| Carcinogenicity | 2 | H351: Suspected of causing cancer | Warning | हेल्थ हज़ार्ड |

| Short-term (acute) aquatic hazard | 1 | H400: Very toxic to aquatic life | Warning | पर्यावरण |

| Long-term (chronic) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | Warning | पर्यावरण |

Data sourced from MilliporeSigma SDS.

These classifications mandate stringent controls to mitigate risks of fire, long-term health effects from exposure, and environmental contamination.

Section 2: Toxicological and Health Hazard Profile

Carcinogenicity (Category 2)

The classification "Suspected of causing cancer" (H351) is a significant health concern for laboratory personnel. This indicates that there is some evidence from human or animal studies to suggest a potential carcinogenic effect, but the evidence is not conclusive enough for a Category 1 classification. The causality behind this concern often lies in the metabolic pathways of naphthalene-based compounds. While specific data for 2,6-diethoxynaphthalene is limited, related compounds like naphthalene itself are known to undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules, a mechanism often implicated in carcinogenesis.[1]

Given this potential risk, the core principle of ALARA (As Low As Reasonably Achievable) must be applied to all handling procedures. All routes of exposure—inhalation of dust, skin contact, and ingestion—must be minimized. The precautionary statements P201 ("Obtain special instructions before use") and P202 ("Do not handle until all safety precautions have been read and understood") underscore the seriousness of this hazard.

Other Potential Health Effects

While the SDS for 2,6-diethoxynaphthalene does not specify other target organ toxicities, related naphthalene compounds are known to cause skin, eye, and respiratory irritation.[2] Therefore, it is prudent to assume that 2,6-diethoxynaphthalene dust may cause irritation upon contact. Ingestion of naphthalenes can lead to a range of adverse effects, including gastrointestinal distress.[3]

Section 3: Physical, Chemical, and Environmental Hazards

Flammability

As a Category 2 Flammable Solid, 2,6-diethoxynaphthalene does not require ignition to be as difficult as less flammable materials, but it is not as easily ignited as Category 1 substances. The primary danger arises from the generation of dust, which can form explosive mixtures with air.[3] The reactivity data indicates that it can form explosive mixtures with air upon intense heating, with a critical range starting approximately 15 Kelvin below its flash point.

Key Precautionary Measures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P240: Ground and bond container and receiving equipment to prevent static discharge.

-

P241: Use explosion-proof electrical, ventilating, and lighting equipment.

Environmental Hazards

The classification as "Very toxic to aquatic life with long lasting effects" (H410) is a critical consideration for experimental design and waste disposal. This indicates that even small releases into the environment can cause significant harm to aquatic ecosystems. The high partition coefficient (log Pow: 3.4) suggests a potential for bioaccumulation, although the SDS notes that bioaccumulation is not expected.

The imperative precautionary statement is P273: Avoid release to the environment . All waste materials containing this substance must be collected and disposed of as hazardous waste, and measures must be in place to prevent it from entering drains or waterways.

Section 4: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation, known as the Hierarchy of Controls, is the authoritative standard for ensuring laboratory safety. This framework prioritizes controls from most to least effective.

Caption: Hierarchy of Controls for risk mitigation.

Engineering Controls

The primary engineering control for handling 2,6-diethoxynaphthalene is to work under a certified chemical fume hood . This prevents the inhalation of fine dust particles and contains the substance in a controlled environment. If large quantities are being used, ventilation must be explosion-proof.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all experiments involving this compound. The SOP should cover weighing, transfer, reaction setup, workup, and decontamination procedures.

-

Designated Areas: Designate specific areas within the lab for storing and handling this carcinogen-suspect agent.

-

Training: All personnel must be trained on the specific hazards outlined in the SDS and the established SOPs before commencing work.

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier of protection and is mandatory. The required PPE includes:

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

-

Eye/Face Protection: Safety glasses with side-shields or goggles. If there is a splash hazard, a face shield should also be worn.

-

Skin and Body Protection: A flame-retardant, anti-static protective lab coat is recommended. Ensure clothing fully covers exposed skin.

-

Hygiene: Immediately change any contaminated clothing. Always wash hands and face thoroughly after working with the substance.

Section 5: Emergency and Disposal Procedures

Accidental Release and Spill Cleanup Workflow

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Caption: Workflow for responding to a solid chemical spill.

Key Steps:

-

Evacuate and Alert: Evacuate the danger area and consult an expert.

-

Control Ignition Sources: Immediately remove any potential sources of ignition.

-

Prevent Environmental Release: Cover drains to prevent the substance from entering the sewer system.

-

Cleanup: Carefully take up the dry material without creating dust. Use appropriate tools and methods (e.g., HEPA-filtered vacuum or wet sweeping if compatible).

-

Disposal: Place the collected material and all contaminated cleaning supplies into a suitable, sealed container for hazardous waste disposal.[4]

First-Aid Measures

-

If Exposed or Concerned: Seek medical advice or attention (P308 + P313).

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazards: Forms explosive mixtures with air on intense heating. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All surplus material and contaminated items (e.g., gloves, filter paper, containers) must be disposed of as hazardous waste. Do not dispose of it in regular trash or pour it down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

2,6-Diethoxynaphthalene is a valuable compound for chemical research that presents a distinct combination of physical, health, and environmental hazards. Its flammability, suspected carcinogenicity, and high aquatic toxicity require a diligent and informed approach to safety. By implementing the engineering controls, administrative procedures, and personal protective equipment protocols outlined in this guide, researchers can effectively mitigate these risks and maintain a safe laboratory environment. Adherence to the precautionary statements provided in the Safety Data Sheet is not merely a recommendation but a critical component of responsible scientific practice.

References

-

PubChem. (n.d.). 2,6-Dimethylnaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,6-Diisopropylnaphthalene. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (2025). Safety Data Sheet. [Link]

-

CPAChem. (2024). Safety Data Sheet for 2-Methylnaphthalene. [Link]

-

Alfa Aesar. (2025). Safety Data Sheet for 2-Ethoxynaphthalene. [Link]

-

U.S. Environmental Protection Agency. (2020). Exposure - Production Volume for 2,6-Dimethylnaphthalene. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

-

PENTA. (2024). Safety Data Sheet for Naphthalene. [Link]

Sources

An In-depth Technical Guide to the Electron-Rich Aromatic Characteristics of 2,6-Diethoxynaphthalene

Abstract: This technical guide provides a comprehensive examination of 2,6-diethoxynaphthalene, a prototypical electron-rich polycyclic aromatic hydrocarbon. We delve into the fundamental principles governing its heightened reactivity and regioselectivity in electrophilic aromatic substitution reactions. The narrative synthesizes theoretical concepts with practical, field-proven methodologies, offering researchers, chemists, and drug development professionals a detailed resource. Key sections include a robust synthesis protocol, in-depth analysis of electronic effects, step-by-step experimental procedures for canonical substitution reactions, and a discussion of its potential applications in materials science and medicinal chemistry. This guide is structured to serve as both a foundational reference and a practical handbook for laboratory applications.

Introduction: The Nature of Activated Naphthalene Systems

Polycyclic aromatic hydrocarbons (PAHs) form the backbone of numerous functional materials and pharmaceutical agents. Within this class, naphthalene derivatives featuring electron-donating groups (EDGs) are of particular interest due to their enhanced nucleophilicity and consequent reactivity towards electrophiles. 2,6-Diethoxynaphthalene serves as an exemplary model of such a system.

The two ethoxy (-OCH₂CH₃) groups situated at the 2 and 6 positions profoundly influence the electronic character of the naphthalene core. They act as powerful activating groups through a combination of two effects:

-

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the oxygen atoms can delocalize into the aromatic π-system, significantly increasing the electron density of the rings. This effect is dominant and is responsible for the high nucleophilicity of the compound.

-

Inductive Effect (-I): Due to the high electronegativity of oxygen, the ethoxy groups exert a minor electron-withdrawing pull through the sigma bonds. However, this effect is substantially outweighed by the powerful resonance donation.

This heightened electron density makes 2,6-diethoxynaphthalene far more reactive in electrophilic aromatic substitution (EAS) reactions than unsubstituted naphthalene.[1] The strategic placement of these groups also imparts a high degree of regioselectivity, making it a predictable and valuable building block in organic synthesis. While literature specifically detailing 2,6-diethoxynaphthalene is sparse, its electronic properties and reactivity are closely analogous to its well-documented counterpart, 2,6-dimethoxynaphthalene.[2][3] This guide will leverage this strong analogy to describe its chemical behavior.

Synthesis and Spectroscopic Characterization

The most direct route to 2,6-diethoxynaphthalene is via the Williamson ether synthesis, starting from the commercially available 2,6-dihydroxynaphthalene.

Experimental Protocol: Synthesis of 2,6-Diethoxynaphthalene

This protocol describes the conversion of 2,6-dihydroxynaphthalene to 2,6-diethoxynaphthalene.

Reaction Scheme: 2,6-dihydroxynaphthalene + 2 CH₃CH₂Br + 2 K₂CO₃ → 2,6-diethoxynaphthalene + 2 KBr + 2 KHCO₃

Materials:

-

2,6-Dihydroxynaphthalene (1.0 eq)

-

Iodoethane or Bromoethane (2.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dihydroxynaphthalene (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are suspended and can be stirred effectively (approx. 5-10 mL per gram of diol).

-

Reagent Addition: Add iodoethane or bromoethane (2.5 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

-

Extraction: Extract the aqueous phase with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 2,6-diethoxynaphthalene as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,6-diethoxynaphthalene.

Expected Spectroscopic Data

The following table summarizes the expected analytical data for 2,6-diethoxynaphthalene, based on the known data for its dimethoxy analog and fundamental spectroscopic principles.

| Analysis | Expected Characteristics |

| Appearance | White to off-white crystalline solid. |

| Molecular Formula | C₁₄H₁₆O₂ |

| Molar Mass | 216.27 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.5-7.6 (d, 2H, H4/H8), ~7.0-7.1 (m, 4H, H1/H3/H5/H7), ~4.1 (q, 4H, -OCH₂CH₃), ~1.5 (t, 6H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | Aromatic signals between δ ~155 (C-O), ~129, ~119, ~106. Aliphatic signals at δ ~64 (-OCH₂) and ~15 (-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2980, 2870 (Aliphatic C-H), ~1600, 1500 (C=C stretch), ~1250 (Ar-O-C asym. stretch), ~1040 (Ar-O-C sym. stretch). |

| Mass Spec (EI) | m/z (%) = 216 (M⁺), 188, 173, 145. |

Electronic Properties and Regioselectivity in EAS

The core of 2,6-diethoxynaphthalene's utility lies in its predictable reactivity pattern during electrophilic aromatic substitution (EAS).

Mechanism of Electrophilic Aromatic Substitution

The general mechanism involves a two-step process:

-

Attack: The π-electron system of the electron-rich naphthalene ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

Directing Effects and Regioselectivity

In naphthalene, substitution at the 1-position (alpha) is generally kinetically favored over the 2-position (beta) because the arenium ion intermediate for alpha-attack is better stabilized by resonance.

For 2,6-diethoxynaphthalene, the ethoxy groups are powerful ortho, para-directing activators. The positions ortho to the ethoxy groups are C1, C3, C5, and C7. Due to the fused ring system, there is no direct para position in the same way as in benzene. The analysis is as follows:

-

Positions 1 and 5: These are ortho to the ethoxy groups at C2 and C6, respectively.

-

Positions 3 and 7: These are also ortho to the ethoxy groups at C2 and C6, respectively.

Both sets of positions are strongly activated. However, substitution at the 1- and 5-positions is overwhelmingly favored. This is because the arenium ion formed by attack at C1 (or C5) is significantly more stable. It can delocalize the positive charge through more resonance structures, including critical structures that keep one of the six-membered rings fully aromatic (benzenoid).

Caption: Key resonance structures for the C1-attack arenium ion.

Attack at the C3 position results in a less stable intermediate where maintaining a full benzenoid ring in any major resonance contributor is not possible without disrupting the delocalization from the activating oxygen atom. Therefore, electrophilic attack will predominantly occur at the 1, 5, 4, and 8 positions, with the 1 and 5 positions being the most likely under kinetic control.

Key Electrophilic Substitution Protocols

The high reactivity of 2,6-diethoxynaphthalene allows for substitution reactions under mild conditions.

Protocol: Bromination of 2,6-Diethoxynaphthalene

Reaction Scheme: C₁₄H₁₆O₂ + Br₂ → C₁₄H₁₅BrO₂ + HBr

Materials:

-

2,6-Diethoxynaphthalene

-

Bromine (Br₂)

-

Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)

-

Aqueous sodium thiosulfate solution (10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2,6-diethoxynaphthalene (1.0 eq) in DCM in a flask protected from light. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: In a separate flask, prepare a solution of bromine (1.0 eq) in DCM. Add this solution dropwise to the stirring naphthalene solution over 30 minutes. The red-brown color of bromine should disappear upon addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor for the consumption of starting material by TLC.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color dissipates.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting 1-bromo-2,6-diethoxynaphthalene can be purified by recrystallization.

Protocol: Friedel-Crafts Acylation

Reaction Scheme: C₁₄H₁₆O₂ + CH₃COCl + AlCl₃ → C₁₄H₁₅(COCH₃)O₂ + HCl

Materials:

-

2,6-Diethoxynaphthalene

-

Acetyl Chloride (CH₃COCl) or Acetic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (as solvent)[4]

-

Ice-cold dilute Hydrochloric Acid (HCl)

-

Chloroform

Procedure:

-

Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, prepare a suspension of anhydrous AlCl₃ (1.2 eq) in nitrobenzene. Cool to 0-5 °C.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the suspension. Then, add a solution of 2,6-diethoxynaphthalene (1.0 eq) in nitrobenzene dropwise, keeping the temperature below 10 °C.

-

Reaction: Let the mixture stand at room temperature for 12 hours.

-

Hydrolysis: Pour the reaction mixture carefully onto crushed ice containing concentrated HCl.

-

Work-up: Separate the organic layer. The nitrobenzene can be removed by steam distillation.[4] The solid residue is then dissolved in chloroform.

-

Extraction and Drying: Wash the chloroform solution with water, dry over an anhydrous salt, and concentrate.

-

Purification: The product, 1-acetyl-2,6-diethoxynaphthalene, can be purified by distillation under vacuum or recrystallization.

Potential Applications and Future Directions

The unique electronic properties and defined reactivity of 2,6-diethoxynaphthalene make it a valuable intermediate for several advanced applications.

-

High-Performance Polymers: Analogous to how 2,6-dimethylnaphthalene is a key monomer for producing Polyethylene Naphthalate (PEN), a high-performance polyester, 2,6-diethoxynaphthalene can be functionalized to create novel monomers.[5][6] The resulting polymers could exhibit unique solubility, thermal stability, and optical properties.

-

Materials for Optoelectronics: The electron-rich naphthalene core is an excellent π-system for constructing "push-pull" chromophores.[7] By introducing an electron-accepting group at the 1- or 5-position, a molecule with a strong intramolecular charge transfer (ICT) character can be synthesized, which is a key feature for materials used in nonlinear optics (NLO) and as fluorescent probes.

-

Pharmaceutical Scaffolds: The substituted naphthalene motif is present in many biologically active compounds. The predictable regioselectivity of 2,6-diethoxynaphthalene allows for its use as a starting scaffold for the efficient and controlled synthesis of complex molecular architectures in drug discovery programs.

Conclusion

2,6-Diethoxynaphthalene stands as a powerful example of an activated aromatic system. The synergistic electron-donating effects of the two ethoxy groups render the naphthalene core highly nucleophilic and direct electrophilic attack with high predictability to the 1- and 5-positions. This technical guide has provided the foundational knowledge, synthetic protocols, and mechanistic understanding required for researchers to effectively utilize this compound. Its potential as a versatile building block in polymer science, materials chemistry, and drug development underscores the continuing importance of fundamental organic chemistry in advancing modern technology.

References

-

PubChem. (n.d.). 2,6-Dimethoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylnaphthalene. Retrieved from [Link]

- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of 2,6-Dimethylnaphthalene from Pentenes and Toluene. ACS Division of Petroleum Chemistry, Inc. Preprints.

-

ResearchGate. (n.d.). Electron density maps for naphthalene (left) and anthracene (right) on.... Retrieved from [Link]

-

SciELO. (2016). SYNTHESIS OF 2,6-DIMETHYLNAPHTHALENE OVER SAPO-11, SAPO-5 AND MORDENITE MOLECULAR SIEVES. Retrieved from [Link]

-

MDPI. (2023). Chemical Synthesis of Substituted Naphthalene Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis methods for 2,6-naphthalenedicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dihydroxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]

-

ACS Publications. (2005). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

WordPress.com. (2024). Electrophilic substitution of Naphthalene. Chemistry for everyone. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2,6-Dimethoxynaphthalene | C12H12O2 | CID 79627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,6-Dimethylnaphthalene - Wikipedia [en.wikipedia.org]

- 6. nacatsoc.org [nacatsoc.org]

- 7. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of 2,6-Diethoxynaphthalene in Supramolecular Host-Guest Chemistry: From Electron-Rich Guest to Adaptive Macrocyclic Scaffold

Executive Summary

In the realm of supramolecular chemistry, the rational design of host-guest systems relies heavily on the precise matching of electronic and steric parameters. As a Senior Application Scientist, I frequently evaluate building blocks that can drive high-fidelity self-assembly. 2,6-Diethoxynaphthalene (2,6-DEN) has emerged as a privileged structural motif in this field.

Unlike its 1,5-substituted counterparts, the 2,6-substitution pattern imparts a linear, extended geometry to the naphthalene core. Coupled with the electron-donating ethoxy groups—which raise the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system—2,6-DEN serves a dual mandate:

-

As a high-affinity π -donor guest for electron-deficient cyclophanes (e.g., Stoddart’s "Blue Box").

-

As a rigid, electron-rich structural scaffold for the synthesis of advanced macrocycles, including prism[6]arenes, hybrid[4]arenes, and biomimetic tetralactams.

This technical guide deconstructs the thermodynamic principles, structural causality, and experimental workflows necessary to leverage 2,6-DEN in advanced supramolecular applications.

2,6-DEN as an Electron-Rich Guest: The Donor-Acceptor Paradigm

The foundational use of 2,6-DEN lies in its ability to form robust charge-transfer (CT) complexes with electron-deficient hosts, most notably cyclobis(paraquat-p-phenylene) (CBPQT 4+ ) .

Mechanistic Causality

The binding of 2,6-DEN inside the CBPQT 4+ cavity is driven by a synergistic combination of non-covalent interactions:

-

π−π Charge Transfer: The electron-rich naphthalene core (donor) intercalates between the two electron-deficient viologen units (acceptors) of CBPQT 4+ . The ethoxy groups strongly donate electron density via resonance, maximizing the donor-acceptor HOMO-LUMO overlap.

-

[C–H··· π ] Interactions: The acidic α -protons of the viologen units interact with the π -cloud of the naphthalene ring.

-

Steric Fit: The linear 2,6-geometry allows the molecule to thread through the 4.5 × 8.5 Å cavity of CBPQT 4+ with minimal steric clash, making it an ideal station for molecular shuttles (rotaxanes) and switches.

Fig 1. Thermodynamic self-assembly of 2,6-DEN and CBPQT4+ into a pseudorotaxane complex.

2,6-DEN as a Macrocyclic Building Block (Host Design)

Beyond its role as a guest, 2,6-DEN is a highly effective monomer for synthesizing adaptive macrocyclic hosts. The ethoxy chains are not merely solubilizing groups; they actively participate in the thermodynamics of macrocyclization.

A. Prism[6]arenes and Intramolecular Self-Templating

The condensation of 2,6-DEN with paraformaldehyde yields Prism[6]arenes . The formation of this specific hexamer is driven by an elegant intramolecular thermodynamic self-templating effect [3]. During cyclization, the flexible ethyl chains fold inward to self-fill the nascent internal cavity. This self-filling stabilizes the cuboid-shaped conformation of the macrocycle, driving the thermodynamic equilibrium exclusively toward the [6]mer [3, 5].

Application: These prism[6]arenes form Nonporous Adaptive Crystals (NACs) capable of separating positional isomers. For instance, they can separate p-diethylbenzene (p-DEB) from o-DEB with a purity yield of 94.9%, driven by highly specific [C–H··· π ] host-guest interactions in the solid state [4].

B. Biomimetic Tetralactams for Drug Photoprotection

By incorporating 2,6-DEN into the sidewalls of water-soluble tetralactam macrocycles, researchers have created highly hydrophobic, electron-rich nanoconfined cavities. These hosts bind polar guests like riboflavin in water with ultra-high affinity ( Ka>107M−1 ) [1]. The 2,6-DEN walls shield the riboflavin from UV-vis irradiation, providing critical photoprotection that extends the drug's shelf life [1].

C. Hybrid[4]arenes and Supramolecular Tessellations

Co-condensation of 2,6-DEN with 1,3-dimethoxybenzene yields Hybrid[4]arenes. These electron-rich macrocycles engage in "exo-wall" complexation with electron-deficient guests (e.g., TCNQ) to form highly ordered, two-dimensional supramolecular tessellations driven by continuous charge-transfer interactions [2].

Fig 2. Synthetic pathway and application of Prism[6]arene for selective p-DEB separation.

Quantitative Data Summary

The versatility of 2,6-DEN is best illustrated by the thermodynamic parameters of the systems it forms. Table 1 summarizes key binding data across different supramolecular architectures.

| System / Complex Type | Host Molecule | Guest Molecule | Binding Affinity ( Ka ) | Solvent / Phase | Primary Driving Forces |

| Pseudorotaxane | CBPQT 4+ (Blue Box) | 2,6-DEN | ∼103−104M−1 | Acetonitrile | π−π stacking, CT interactions |

| Biomimetic Complex | 2,6-DEN Tetralactam | Riboflavin | >1.0×107M−1 | Aqueous (Water) | Hydrogen bonding, Hydrophobic effect |

| Tessellation | Hybrid[4]arene | TCNQ | N/A (Crystalline) | Solid-State | Exo-wall CT interactions |

| Isomer Separation | Prism[6]arene (NACs) | p-Diethylbenzene | 94.9% Purity Yield | Solid / Vapor | C–H··· π interactions, Size-fit |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: NMR Titration of 2,6-DEN ⊂ CBPQT 4+ Pseudorotaxane

Causality Note: A common pitfall in NMR titrations is the dilution of the host concentration, which skews the binding isotherm. This protocol uses a constant-host method to ensure mathematical validity.

-

Host Stock Preparation: Prepare a 1.0 mM stock solution of CBPQT 4+ ·4PF 6 in CD 3 CN. Transfer exactly 0.50 mL of this solution into a clean, dry NMR tube.

-

Guest Stock Preparation: Prepare a 50.0 mM stock solution of 2,6-DEN. Crucial Step: Dissolve the 2,6-DEN directly into the 1.0 mM Host Stock Solution. This ensures that adding the guest does not dilute the host concentration during titration.

-

Titration Execution: Perform serial additions (e.g., 5 µL, 10 µL, 20 µL) of the Guest Stock to the NMR tube. Invert to mix thoroughly.

-

Data Acquisition: Record a 1 H NMR spectrum after each addition. Track the upfield shift ( Δδ ) of the viologen α -protons (around 8.8 ppm). The shift occurs because the electron-rich 2,6-DEN ring shields the protons upon entering the cavity.

-

Validation & Fitting: Plot Δδ against the concentration of 2,6-DEN. Fit the curve to a 1:1 binding isotherm using non-linear regression software (e.g., BindFit) to extract the association constant ( Ka ).

Protocol 2: Synthesis of Prism[6]arene via Intramolecular Self-Templating

Causality Note: The choice of 1,2-dichloroethane (1,2-DCE) as a solvent is critical; it provides the necessary solubility for the oligomeric intermediates while allowing the ethyl chains to fold inward and template the macrocycle [3].

-

Reagent Mixing: In a 250 mL round-bottom flask, dissolve 2,6-diethoxynaphthalene (10.0 mmol) and paraformaldehyde (30.0 mmol) in 100 mL of anhydrous 1,2-DCE.

-

Catalysis: Add trifluoroacetic acid (TFA, 10 mol%) dropwise to the stirring solution.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. During this time, the thermodynamic equilibrium shifts toward the cuboid Prism[6]arene due to cavity self-filling.

-

Quenching & Extraction: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO 3 (50 mL). Extract the organic layer, wash with brine, and dry over anhydrous MgSO 4 .

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the Prism[6]arene as a white solid.

References

-

Molecular recognition and photoprotection of riboflavin in water by a biomimetic host Chemical Communications (RSC Publishing) URL:[Link]

-

Hybrid[4]arene-Based Supramolecular Tessellations Driven by Exo-Wall Interaction Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes Chemical Science (PMC / NIH) URL:[Link]

-

Efficient Separation of p-Diethylbenzene by Nonporous Adaptive Crystals of Prism[6]arene ACS Applied Materials & Interfaces (ACS Publications) URL:[Link]

-

Construction of hydrocarbon belts based on macrocyclic arenes Chemical Society Reviews (PMC / NIH) URL:[Link]

Engineering Biomimetic Hydrophobic Cavities: The Mechanistic Role of 2,6-Diethoxynaphthalene in Supramolecular Assembly

Executive Summary

The rational design of synthetic receptors capable of molecular recognition in aqueous environments remains one of the most formidable challenges in supramolecular chemistry. Biological receptors achieve this through deep hydrophobic pockets equipped with precisely oriented polar binding sites. In recent years, 2,6-diethoxynaphthalene has emerged as a privileged building block for constructing artificial biomimetic cavities. This whitepaper provides an in-depth technical analysis of the mechanisms by which 2,6-diethoxynaphthalene drives the formation of hydrophobic cavities, detailing the thermodynamic principles, self-validating experimental workflows, and quantitative binding data that underpin its utility in drug development and materials science.

Mechanistic Principles of Cavity Formation

The utility of 2,6-diethoxynaphthalene in macrocyclic chemistry is not coincidental; it is governed by strict geometric and thermodynamic parameters that dictate cavity formation.

Structural Rigidity and π -Electron Density

The fused bicyclic aromatic system of naphthalene provides a rigid, planar backbone that prevents the structural collapse of the macrocyclic cavity. Furthermore, the electron-rich π -surface of the 2,6-diethoxynaphthalene unit facilitates robust non-covalent interactions, specifically π

π stacking and charge-transfer (CT) interactions. When incorporated into macrocycles like Hybrid[4]arenes, these electron-rich exo-walls can complex with electron-deficient guests (e.g., TCNB, F4TCNQ) to drive the formation of highly ordered 2D supramolecular tessellations[1].The Intramolecular "Self-Filling" Thermodynamic Effect

The choice of the ethoxy substituent over a methoxy group fundamentally alters the thermodynamic landscape of macrocyclization. In the synthesis of methylene-bridged prismarenes, the use of 2,6-dimethoxynaphthalene typically results in a solvent-templated pentamer (Prism[5]arene) because the internal cavity remains empty and requires stabilization from solvent molecules like 1,2-dichloroethane (1,2-DCE)[2].

However, when 2,6-diethoxynaphthalene is utilized, the ethyl chains are of the exact steric length required to fold inward and fill the internal void of the resulting hexamer. This intramolecular "self-filling" effect stabilizes the folded cuboid structure of Prism[6]arene, making it the thermodynamic sink of the reaction independent of the solvent used[2].

Fig 1. Divergent synthetic pathways of 2,6-diethoxynaphthalene into macrocyclic cavities.

Experimental Workflows: Synthesizing Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols emphasize the causality behind experimental choices and incorporate self-validating analytical steps.

Protocol A: Synthesis of Biomimetic Tetralactam Macrocycles

This protocol generates a water-soluble tetralactam macrocycle capable of ultra-high affinity binding by mimicking biological receptor pockets[3].

-

Precursor Activation: Synthesize the diamine salt of 2,6-diethoxynaphthalene and the active ester of 1,3,5-benzenetricarboxylic acid[4].

-

High-Dilution Macrocyclization: Combine the precursors in a highly dilute solution. Causality: High dilution kinetically favors intramolecular cyclization over intermolecular linear polymerization.

-

Purification: Isolate the tetralactam macrocycle (H1) using column chromatography. The resulting structure features 2,6-diethoxynaphthalene sidewalls and inward-directed amide N-H groups.

-

Self-Validation via ITC: Perform Isothermal Titration Calorimetry (ITC) by titrating riboflavin into the host solution. The emergence of an association constant ( Ka ) >107M−1 validates the successful formation of the deep, hydrogen-bond-donating hydrophobic cavity[3].

Protocol B: Thermodynamically Controlled Synthesis of Prism[6]arenes

This protocol leverages the self-filling effect to force the high-yield formation of hexameric macrocycles[2].

-

Monomer Preparation: Dissolve 2,6-diethoxynaphthalene (5 mM) in 1,2-DCE or cyclohexane[2].

-

Catalyst Addition: Add paraformaldehyde (excess) and a catalytic amount of trifluoroacetic acid (TFA) to initiate the Friedel-Crafts alkylation[2].

-

Thermodynamic Equilibration: Heat the mixture to 70 °C for 45 minutes. Causality: The elevated temperature provides the activation energy necessary to overcome kinetic traps (e.g., linear oligomers or pentamers), allowing the system to settle into the thermodynamically stable hexameric state[2].

-

Self-Validation via NMR: Monitor the reaction via 1 H NMR. The disappearance of asymmetric kinetic intermediates and the dominant emergence of highly symmetric peaks confirms that the self-filling PrS[6]Et hexamer has reached thermodynamic equilibrium[2].

-

Isolation: Quench the reaction and isolate the product. Yields typically reach ~75% due to the powerful intramolecular self-templating effect[2].

Thermodynamic Drivers of Host-Guest Complexation

The hydrophobic cavities formed by 2,6-diethoxynaphthalene exhibit extraordinary binding affinities. In the case of the tetralactam macrocycle, the release of high-energy water molecules from the cavity (the hydrophobic effect) works synergistically with shielded hydrogen bonding to encapsulate guests like riboflavin[3]. This encapsulation physically shields the guest, preventing photo-degradation under UV-vis irradiation[3].

Fig 2. Thermodynamic sequence of host-guest complexation driven by the hydrophobic effect.

Quantitative Data Presentation

The table below summarizes the thermodynamic parameters of various 2,6-diethoxynaphthalene-based macrocycles, highlighting how structural modifications dictate the primary driving forces of complexation.

Macrocycle ArchitectureGuest MoleculeBinding Affinity ( Ka ) / ΔG Mechanistic Driving ForceTetralactam (H1)Riboflavin >1.2×107M−1 Hydrophobic effect, Shielded H-bonding[3]Tetralactam (H2)NucleosidesSelectivity ratio up to 1119Endo-functionalized cavity, Charge repulsion[4]Hybrid[4]arene (H)TCNB ΔG=−48.57 kJ/molExo-wall CT interactions, π π stacking[1]Hybrid[4]arene (H)F4TCNQ ΔG=−90.39 kJ/molExo-wall CT interactions, π π stacking[1]Prism[6]arene (PrS[6]Et)None (Self-filling)N/A (Intramolecular)van der Waals, Steric preorganization[2] Tessellation A Hybrid[4]arene (Electron-Rich Host) C Exo-Wall Complexation (Charge-Transfer) A->C Donates u03c0-electrons B Electron-Deficient Guests (e.g., TCNB, F4TCNQ) B->C Accepts u03c0-electrons D 2D Supramolecular Tessellation C->D Hexagonal Tiling Fig 3. Exo-wall charge-transfer interactions driving 2D supramolecular tessellation.

Conclusion

The integration of 2,6-diethoxynaphthalene into macrocyclic frameworks represents a paradigm shift in supramolecular design. By leveraging its rigid π -electron surface and the precise steric bulk of its ethoxy chains, researchers can engineer self-assembling, self-filling hydrophobic cavities. These biomimetic structures not only solve the desolvation penalty problem inherent to aqueous molecular recognition but also open new avenues for drug photoprotection, nucleoside sensing, and the fabrication of advanced 2D supramolecular materials.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular recognition and photoprotection of riboflavin in water by a biomimetic host - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Ultra-highly selective recognition of nucleosides over nucleotides by rational modification of tetralactam macrocycle and its application in enzyme assay [ccspublishing.org.cn]

An In-depth Technical Guide to 2,6-Diethoxynaphthalene: Molecular Weight and Organic Solvent Solubility Profile

Introduction

2,6-Diethoxynaphthalene is a disubstituted naphthalene derivative belonging to the class of aromatic ethers. Its structure, characterized by a rigid naphthalene core functionalized with two ethoxy groups, imparts specific physicochemical properties that are of significant interest in various fields of chemical research. As a key intermediate, it serves as a building block in the synthesis of more complex organic molecules, including potential ligands for catalysis, components of liquid crystals, and precursors for functional dyes. A thorough understanding of its fundamental properties, such as molecular weight and solubility in organic solvents, is paramount for its effective utilization in synthetic chemistry, materials science, and drug development. This guide provides a comprehensive overview of these core characteristics, supported by theoretical principles and a practical experimental framework for solubility determination.

Core Physicochemical Properties

The foundation of any chemical process design or experimental setup involving a specific compound lies in its fundamental physicochemical properties. These constants are critical for stoichiometric calculations, reaction condition optimization, and purification strategies.

Molecular Formula: C₁₄H₁₆O₂

Molecular Weight: The molecular weight of 2,6-diethoxynaphthalene is a crucial parameter for all quantitative experimental work. Based on its atomic composition, the molecular weight is calculated to be 216.28 g/mol . This value is derived from the sum of the atomic weights of its constituent atoms (14 carbon, 16 hydrogen, and 2 oxygen atoms). For comparison, the related compound 2,6-dimethoxynaphthalene has a molecular weight of 188.22 g/mol .[1][2][3]

Organic Solvent Solubility Profile

The 2,6-diethoxynaphthalene molecule possesses a dualistic nature in terms of polarity. The large, fused aromatic naphthalene core is inherently nonpolar and lipophilic. Conversely, the two ether linkages introduce polar character through the electronegative oxygen atoms. This structure suggests that the compound will be most soluble in solvents that can effectively interact with both the nonpolar and moderately polar regions of the molecule.

Predicted Solubility:

-

High Solubility: Expected in moderately polar to nonpolar organic solvents. This includes chlorinated solvents (dichloromethane, chloroform), aromatic hydrocarbons (toluene, benzene), and ethers (diethyl ether, tetrahydrofuran). The large nonpolar surface area of the naphthalene ring system will have favorable van der Waals interactions with these solvents.

-

Moderate Solubility: Likely to be observed in polar aprotic solvents such as acetone and ethyl acetate, and in lower alcohols like ethanol and methanol. While the ether groups can engage in dipole-dipole interactions, the large nonpolar backbone may limit solubility compared to more polar solutes.

-

Low to Insoluble: Expected in highly polar protic solvents like water and highly nonpolar aliphatic hydrocarbon solvents such as hexane and pentane. The energy required to disrupt the strong hydrogen-bonding network of water for the nonpolar naphthalene core to be accommodated is energetically unfavorable. Conversely, the polar ether groups hinder solubility in purely nonpolar aliphatic solvents.

The following table summarizes the predicted solubility profile of 2,6-diethoxynaphthalene in a range of common organic solvents, categorized by solvent type.

| Solvent | Solvent Type | Predicted Solubility |

| Dichloromethane (CH₂Cl₂) | Chlorinated | High |

| Chloroform (CHCl₃) | Chlorinated | High |

| Toluene (C₇H₈) | Aromatic Hydrocarbon | High |

| Tetrahydrofuran (THF) | Ether | High |

| Acetone (C₃H₆O) | Polar Aprotic | Moderate |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Moderate |

| Ethanol (C₂H₅OH) | Polar Protic | Moderate |

| Methanol (CH₃OH) | Polar Protic | Moderate |

| Hexane (C₆H₁₄) | Nonpolar Aliphatic | Low |

| Water (H₂O) | Polar Protic | Insoluble |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Protocol: Isothermal Shake-Flask Method for Solubility Determination

Objective: To quantitatively determine the equilibrium solubility of 2,6-diethoxynaphthalene in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

2,6-Diethoxynaphthalene (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Screw-capped glass vials

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2,6-diethoxynaphthalene to a series of screw-capped glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium with the solid phase.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to agitate for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. It is advisable to perform a preliminary study to determine the time required to achieve a constant concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to remain undisturbed in the temperature-controlled environment for at least 4 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the solvent from the filtered aliquot can be evaporated in a drying oven or under vacuum until a constant weight of the dissolved solid is achieved. The solubility can then be calculated in terms of mass per volume or mass per mass of solvent.

-

Spectroscopic/Chromatographic Method: Alternatively, the filtered solution can be appropriately diluted and analyzed using a pre-calibrated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of 2,6-diethoxynaphthalene.

-

-

Data Analysis:

-

Calculate the average solubility from replicate measurements and express the results in standard units such as g/100 mL, mg/mL, or mol/L at the specified temperature.

-

Sources

pi-conjugation and electron-donating effects in 2,6-diethoxynaphthalene

Whitepaper: Pi-Conjugation and Electron-Donating Effects in 2,6-Diethoxynaphthalene

Abstract

The 2,6-diethoxynaphthalene (2,6-DEN) scaffold is a privileged, electron-rich aromatic building block that has fundamentally advanced the fields of supramolecular chemistry and organic optoelectronics. By strategically positioning ethoxy groups at the 2 and 6 positions of the naphthalene core, researchers can exploit profound mesomeric (+M) electron-donating effects. This technical guide explores the mechanistic underpinnings of 2,6-DEN's pi-conjugation, its role in tuning the optoelectronic properties of core-substituted naphthalene diimides (cNDIs), and its unique intramolecular self-templating behavior in the synthesis of deep-cavity macrocycles.

Mechanistic Foundations: Pi-Conjugation and the +M Effect

The unique reactivity and binding affinity of 2,6-DEN stem from the strong orbital overlap between the oxygen lone pairs of the ethoxy groups and the extended π -system of the naphthalene core.

Through the +M (mesomeric) effect, electron density is pumped into the aromatic rings, significantly elevating the energy of the Highest Occupied Molecular Orbital (HOMO). This increased nucleophilicity activates the 1,5-positions of the naphthalene ring, making them highly susceptible to electrophilic aromatic substitution. Furthermore, when 2,6-DEN is integrated into donor-acceptor architectures—such as water-soluble [2]catenanes—the electron-rich dialkoxynaphthalene units engage in robust π−π stacking and charge-transfer interactions with electron-deficient units. The spontaneous conformational motion (pirouetting) of these catenanes in aqueous media is directly governed by the strength of these donor-acceptor electronic stacks and the minimization of hydrophobic surface exposure 1.

Logical mapping of .

Optoelectronic Tuning in Core-Substituted Naphthalene Diimides (cNDIs)

Beyond acting as an isolated electron donor, the 2,6-diethoxy motif is utilized to modulate the properties of N-substituted core-functionalized naphthalene diimides (cNDIs). The synthesis of these materials often relies on the intermediate tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate, which undergoes an acid-mediated transformation to selectively afford core-substituted naphthalene-anhydride-esters (cNAE) in quantitative yields 2.

By appending the electron-donating ethoxy groups directly onto the electron-deficient NDI core, a strong "push-pull" intramolecular charge transfer (ICT) system is established. This modification narrows the HOMO-LUMO gap and shifts the optical features from the yellow to the blue region of the visible spectrum, enabling the creation of highly sensitive, amphiphilic bioimaging probes for large unilamellar vesicles 3.

Supramolecular Assembly: The Self-Templating of Prismarenes

When 2,6-DEN undergoes methylene-bridging macrocyclization, it forms deep-cavity macrocycles known as prismarenes, which are critical precursors for fully conjugated hydrocarbon belts 4. A fascinating kinetic and thermodynamic phenomenon occurs during the synthesis of the ethoxy derivative (PrS[6]Et). Unlike methoxy derivatives which require an external cationic template, the ethoxy chains of 2,6-DEN fold inward during cyclooligomerization. This "self-filling" of the internal cavity acts as an intramolecular thermodynamic template, driving the reaction to form the hexameric PrS[6]Et in remarkably high yields (75%) independent of external guests [[5]]().

Table 1: Effect of Alkyl Chain Length on Prism[n]arene Product Distribution

Quantitative data demonstrating the causality between steric bulk and thermodynamic self-templating.

| Monomer Precursor | Alkyl Group (-R) | Dominant Macrocycle | Yield (%) | Reaction Time | Mechanistic Driver |

| 2,6-Dimethoxynaphthalene | Methoxy (-CH3) | PrS[5]Me | 47%* | 24 h | External Cationic Template Required |

| 2,6-Diethoxynaphthalene | Ethoxy (-CH2CH3) | PrS[6]Et | 75% | 45 min | Intramolecular Self-Templating |

| 2,6-Dipropoxynaphthalene | Propoxy (-C3H7) | PrS[6]nPr | 65% | 90 min | Intramolecular Self-Templating |

| 2,6-Dipentoxynaphthalene | Pentoxy (-C5H11) | PrS[6]Pent | 8% | >2 h | Steric Hindrance / Overcrowding |

*Yield obtained only in the presence of an external ammonium template; otherwise, linear oligomers dominate. Data synthesized from [[5]]().

Experimental Methodology: Self-Validating Synthesis of PrS[6]Et

The following protocol outlines the synthesis of the hexameric macrocycle PrS[6]Et via acid-catalyzed condensation.

Objective: To synthesize PrS[6]Et leveraging the intramolecular self-templating effect of the 2,6-ethoxy groups. Reagents: 2,6-Diethoxynaphthalene (1.0 equiv), Paraformaldehyde (3.0 equiv), Trifluoroacetic Acid (TFA, catalyst), 1,2-Dichloroethane (1,2-DCE, solvent).

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: Dissolve 2,6-diethoxynaphthalene in anhydrous 1,2-DCE. Causality: 1,2-DCE is selected because its polarity stabilizes the polar transition states during the electrophilic aromatic substitution, and its molecular size does not competitively disrupt the intramolecular ethoxy self-templating 5.

-

Addition of Electrophile: Add paraformaldehyde to the solution as the methylene bridge source.

-

Acid Catalysis: Introduce TFA dropwise at room temperature. Causality: TFA provides the optimal pKa to depolymerize paraformaldehyde and generate the reactive electrophilic iminium/oxocarbenium species without causing oxidative degradation of the highly electron-rich naphthalene core.

-

Cyclooligomerization: Stir the mixture at 25 °C for 45 minutes. Causality: The reaction is kinetically rapid due to the strong +M effect of the ethoxy groups activating the 1,5-positions. The ethoxy chains fold inward, acting as a thermodynamic template that drives the equilibrium exclusively toward the hexamer (PrS[6]Et) 5.

-

Quenching and Purification: Quench the reaction with saturated aqueous NaHCO3 to neutralize the TFA. Extract the organic layer, dry over MgSO4 , and concentrate under reduced pressure. Purify via column chromatography ( SiO2 , Hexane/EtOAc).

-

Self-Validation (NMR & UV-Vis): System Validation: The success of the macrocyclization is confirmed via 1H NMR by the appearance of diastereotopic resonances for the −OCH2CH3 protons. This splitting arises from the planar chirality of the rigid, folded cuboid conformation of the macrocycle [[6]](). Additionally, UV-Vis spectroscopy will show a characteristic bathochromic shift compared to the monomer, validating the extended electronic communication.

Workflow of the self-templated synthesis of Prism[6]arene highlighting the ethoxy filling effect.

References

-

Rational Synthesis of AB-Type N-Substituted Core-Functionalized Naphthalene Diimides (cNDIs) . Organic Letters - ACS Publications. 2

-

An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes . RSC Publishing. 5

-

Construction of hydrocarbon belts based on macrocyclic arenes . PMC - NIH.4

-

Organic & Biomolecular Chemistry . RSC Publishing. 1

-

Synthesis of Amphiphilic Naphthalenediimides and Investigation of their Bioimaging Potential in Large Unilamellar Vesicles . UniTo. 3

-

Insights into the Self-Filling Effects of Branched Isopropyl Groups on the Conformational and Supramolecular Properties of Isopropoxyprism[6]arene . ArTS. 6

Sources

Application Note: Rational Synthesis of 2,6-Diethoxynaphthalene Core-Substituted Naphthalene Diimides (cNDIs)

Introduction & Mechanistic Rationale

Naphthalene diimides (NDIs) are a premier class of electron-deficient aromatic chromophores widely utilized in organic electronics, artificial photosynthesis, and supramolecular chemistry. Unfunctionalized NDIs typically absorb in the UV region; however, core-substitution at the 2,6-positions with electron-donating groups—such as ethoxy (-OEt) moieties—induces a strong intramolecular charge transfer (ICT). This structural modification significantly red-shifts their absorption into the visible spectrum and finely tunes their redox potentials, making 2,6-diethoxy cNDIs exceptional candidates for dye-sensitized photoelectrochemical cells and n-type semiconductor materials [1][2].

Historically, the synthesis of unsymmetrical (AB-type) N-substituted NDIs relied on statistical condensation, yielding complex mixtures of symmetric and unsymmetric products that were notoriously difficult to purify. To circumvent this, the protocol detailed herein employs a rationally designed, self-validating stepwise methodology pioneered by Berezin et al. [3].

The Causality of the Design: The breakthrough of this synthesis relies on the selective acid-mediated solvolysis of tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate. The specific electronic push-pull environment created by the 2,6-diethoxy groups allows for the selective hydrolysis and dehydration of only one pair of esters, forming a core-substituted naphthalene-anhydride-ester (cNAE). Symmetrical bis-anhydride formation is electronically and sterically disfavored under these exact parameters, providing absolute regiocontrol.

Synthetic Workflow

Workflow for the rational synthesis of AB-type 2,6-diethoxy core-substituted naphthalene diimides.

Quantitative Data Summary

The following table summarizes the expected yields and the mechanistic purpose of each transformational stage, ensuring the protocol acts as a self-validating system.

| Step | Transformation | Reagents & Conditions | Isolated Yield | Mechanistic Purpose |

| 1 | NDA → Dibromo | DBDMH, then Me₂SO₄ | ~36% | Electrophilic aromatic substitution to activate the 2,6-core positions. |

| 2 | Dibromo → Diethoxy | EtONa, EtOH | ~84% | Nucleophilic aromatic substitution (S_NAr) introducing electron-donating ethoxy groups. |

| 3 | Diethoxy → cNAE | AcOH / aq. HCl (5:1), Reflux, 2h | >98% | Selective acid-mediated solvolysis to desymmetrize the molecule. |

| 4 | cNAE → cNIE | Amine A, Base/Acid additive | 85–95% | First imidization to define the 'A' side of the AB-type cNDI. |

| 5 | cNIE → cNAI | Neat TFA, Reflux, 24h | >98% | Conversion of the remaining diester into an anhydride for the second imidization. |

| 6 | cNAI → AB-cNDI | Amine B, Condensation | 80–95% | Final imidization yielding the fully functionalized unsymmetrical cNDI. |

Step-by-Step Experimental Protocol

Phase 1: Core Functionalization (Synthesis of the Diethoxy Precursor)

-

Bromination & Alkylation: React commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under strongly acidic conditions. Follow this by alkylation with dimethyl sulfate (Me₂SO₄) to yield tetramethyl 2,6-dibromonaphthalene-1,4,5,8-tetracarboxylate.

-

Nucleophilic Aromatic Substitution: Suspend the tetramethyl 2,6-dibromonaphthalene-1,4,5,8-tetracarboxylate in anhydrous ethanol. Slowly add sodium ethoxide (EtONa). The S_NAr reaction efficiently replaces the bromo groups with ethoxy groups.

-

Isolation: Quench the reaction, extract, and purify to isolate tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate.

Phase 2: Desymmetrization (Critical Step)

This step creates the structural checkpoint that prevents statistical mixtures.

-

Acid-Mediated Solvolysis: Dissolve the tetraethyl 2,6-diethoxynaphthalene-1,4,5,8-tetracarboxylate in a 5:1 (v/v) mixture of glacial acetic acid (AcOH) and aqueous concentrated HCl (37%).

-

Reflux: Heat the mixture to reflux for exactly 2 hours.

-

Validation: Monitor via TLC. The reaction selectively affords the core-substituted naphthalene-anhydride-ester (cNAE). Remove the solvents under reduced pressure to isolate cNAE in quantitative yield. Note: Extending the reflux time significantly beyond 24 hours may lead to unwanted side reactions, but the 2-hour mark provides optimal selective conversion.

Phase 3: Sequential Imidization

-

First Imidization (Formation of cNIE):

-

Dissolve cNAE (1.0 equiv) in an appropriate solvent (e.g., toluene or DMF depending on amine solubility).

-

Add Primary Amine A (1.1 equiv). Optimization Tip: If utilizing aromatic or heterocyclic amines, the addition of Zn(OAc)₂ (catalytic to stoichiometric amounts) is highly recommended to enhance the electrophilicity of the anhydride.

-

Reflux until complete consumption of cNAE is observed. Purify to isolate the core-substituted monoimide-diester (cNIE).

-

-

Second Anhydride Formation (Formation of cNAI):

-

Suspend the purified cNIE in neat trifluoroacetic acid (TFA).

-

Reflux for 24 hours. The TFA quantitatively converts the remaining diethyl ester moiety into an anhydride without decomposing the newly formed imide ring.

-

Evaporate the TFA to yield the naphthalene imide anhydride (cNAI). This intermediate serves as the second structural checkpoint.

-

-

Final Imidization (Formation of AB-cNDI):

-

React the cNAI with Primary Amine B (1.1 equiv) under standard condensation conditions (reflux in DMF or toluene/AcOH).

-

Purify via column chromatography or recrystallization to yield the pure, rationally designed AB-type 2,6-diethoxy cNDI.

-

References

-

Shao, Y., et al. (2021). Two-Channel Model for Electron Transfer in a Dye-Catalyst-Dye Supramolecular Complex for Photocatalytic Water Splitting. ChemPhysChem. URL: [Link]

-

Berezin, A. A., et al. (2015). Rational Synthesis of AB-Type N-Substituted Core-Functionalized Naphthalene Diimides (cNDIs). Organic Letters. URL: [Link]

using 2,6-diethoxynaphthalene for riboflavin photoprotection in aqueous solutions

Application Note: Supramolecular Photoprotection of Riboflavin in Aqueous Formulations Using a 2,6-Diethoxynaphthalene-Based Biomimetic Macrocycle

Executive Summary

Riboflavin (Vitamin B2) is a critical micronutrient and photosensitizer that suffers from severe instability when exposed to UV and visible light (350–520 nm) in aqueous solutions[1]. This photodegradation compromises the nutritional and therapeutic efficacy of pharmaceutical formulations, leading to the formation of inactive photoproducts such as lumichrome and lumiflavin[2]. Traditional stabilization methods, including cyclodextrin complexation or liposomal encapsulation, often fall short due to weak binding affinities in water[3].

This application note details a next-generation supramolecular approach: utilizing a water-soluble tetralactam macrocycle with 2,6-diethoxynaphthalene (2,6-DEN) side walls. By mimicking the deep, endo-functionalized cavities of biological receptors, this host achieves an unprecedented binding affinity for riboflavin ( Ka>107M−1 ), drastically extending its shelf life and photostability under UV-Vis irradiation[4].

Scientific Rationale & Causality

The fundamental challenge in supramolecular chemistry in water is overcoming the desolvation penalty . Traditional synthetic hosts (e.g., cucurbiturils or standard cyclodextrins) struggle to bind highly polar guests like riboflavin because stripping water molecules away from the guest's polar functional groups requires immense energy[5].

The 2,6-DEN tetralactam macrocycle circumvents this limitation through a biomimetic design:

-

Synergistic Binding: The macrocycle features a deep hydrophobic cavity lined with inwardly directed (endo-functionalized) hydrogen-bond donors (amides)[6]. This allows riboflavin to be anchored via shielded hydrogen bonds while simultaneously benefiting from the hydrophobic effect[4].

-

Steric and Electronic Shielding: Once encapsulated, the 2,6-DEN side walls act as a physical and electronic shield. They restrict the conformational freedom required for ribityl side-chain cleavage (the primary pathway to lumichrome) and quench the excited triplet state of riboflavin, effectively shutting down Type I (electron transfer) and Type II (singlet oxygen) photochemical degradation pathways[7][8].

Mechanistic pathway of riboflavin photoprotection via supramolecular encapsulation.

Quantitative Data Summary

The integration of the 2,6-DEN macrocycle yields a binding affinity orders of magnitude higher than classical excipients, directly correlating to superior photoprotection[3].

| Formulation | Binding Affinity ( Ka ) | Primary Interaction Mechanism | Photodegradation (60 min, UV) |

| Free Riboflavin | N/A | None | > 90% |

| RF + β -Cyclodextrin | <5×104M−1 | Hydrophobic inclusion | ~ 50% |

| RF + 2,6-DEN Macrocycle | 1.2×107M−1 | Endo-H-bonding + Hydrophobic | < 10% |

Experimental Protocol: Formulation and Validation